![molecular formula C7H11NO4S B8138064 5-Thia-2-azaspiro[3.4]octane-8-carboxylicacid5,5-dioxide](/img/structure/B8138064.png)
5-Thia-2-azaspiro[3.4]octane-8-carboxylicacid5,5-dioxide
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Description
5-Thia-2-azaspiro[3.4]octane-8-carboxylicacid5,5-dioxide is a chemical compound with the molecular formula C7H11NO4S . It is also known as 2-Boc-8-oxo-5-thia-2-azaspiro[3.4]octane 5,5-dioxide .
Synthesis Analysis
This compound was first synthesized by Carreira and coworkers . The synthesis involved the annulation of the cyclopentane ring . The spirocyclic building block provides a new area of chemical space with straightforward functional handles for further diversification .Molecular Structure Analysis
The molecular structure of this compound is unique due to the underlying spirocyclic scaffold . This structure is enriched by the presence of diverse combinations of exit vectors as sites for functionalization .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 273.35 g/mol . It has a topological polar surface area of 92.1 Ų . The compound has a rotatable bond count of 3 .Future Directions
The spirocyclic building blocks of this compound possess physicochemical properties useful in the drug discovery process . Thus, drug leads can be tuned through appending these subunits to the periphery of a given scaffold . Moreover, these compact modules represent a useful collection of unprecedented inputs for fragment-based libraries .
properties
IUPAC Name |
5,5-dioxo-5λ6-thia-2-azaspiro[3.4]octane-8-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4S/c9-6(10)5-1-2-13(11,12)7(5)3-8-4-7/h5,8H,1-4H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCMKHTCGCKPMTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C2(C1C(=O)O)CNC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Thia-2-azaspiro[3.4]octane-8-carboxylicacid5,5-dioxide |
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